molecular formula C18H16N2O5 B5618260 N-(4-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)phenyl)acetamide

N-(4-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)phenyl)acetamide

Cat. No.: B5618260
M. Wt: 340.3 g/mol
InChI Key: DONXSOLZCPEMBZ-UHFFFAOYSA-N
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Description

N-(4-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)phenyl)acetamide is a specialized heterocyclic building block of significant interest in medicinal chemistry and drug discovery research . The compound features a 1,3-dioxoisoindoline (phthalimide) core, a structure recognized as a valuable substrate in the synthesis of a wide range of heterocyclic compounds with diverse pharmaceutical applications . This core scaffold is frequently explored in the design of novel bioactive molecules. Specifically, derivatives sharing the 2-(1,3-dioxoisoindolin-2-yl)-N-phenyl-acetamide structure have been investigated as probable inhibitors of the 15-lipoxygenase-1 (15-LOX-1) enzyme, indicating potential for development into anticancer agents . Furthermore, the structural motifs within this compound are relevant to ongoing neurological research. The phthalimide group is a known pharmacophore, and related indole derivatives have been extensively studied for a broad spectrum of biological activities, including anticholinesterase activity . This is particularly pertinent in the context of Alzheimer's disease (AD) research, where cholinesterase inhibitors are a key therapeutic approach to address the cholinergic neuron loss associated with the disease . As such, this acetamide derivative serves as a critical intermediate for researchers designing and synthesizing new small-molecule modulators for probing biological pathways and developing potential therapies for conditions such as cancer and neurodegenerative disorders. This product is intended for research purposes only in a laboratory setting.

Properties

IUPAC Name

N-[4-(4,5-dimethoxy-1,3-dioxoisoindol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-10(21)19-11-4-6-12(7-5-11)20-17(22)13-8-9-14(24-2)16(25-3)15(13)18(20)23/h4-9H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONXSOLZCPEMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)phenyl)acetamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further modified to introduce the dimethoxy and acetamide groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, N-(4-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Research is ongoing to determine their efficacy in treating various diseases, including cancer and inflammatory conditions .

Industry: Industrially, the compound is used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs differ in substituents on the isoindoline ring, acetamide side chains, or aryl groups. Key comparisons include:

Table 1: Structural Comparison
Compound Name Molecular Formula Substituents on Isoindoline Acetamide Side Chain Modifications Key Functional Groups
Target Compound C₁₈H₁₆N₂O₅ 4,5-Dimethoxy Unmodified Methoxy, dioxoisoindoline, acetamide
3-Chloro-N-phenyl-phthalimide () C₁₄H₈ClNO₂ 3-Chloro Absent Chloro, phthalimide
N-[4-[(4-Methylpiperazinyl)sulfonyl]phenyl]acetamide () C₁₃H₁₉N₃O₃S Absent Sulfonamide-piperazinyl Sulfonamide, piperazine
2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanamide () C₂₄H₂₃N₅O₅S Unsubstituted Thiazole-pentanamide Thiazole, sulfamoyl
N-(4-(Benzyloxy)phenyl)acetamide () C₁₅H₁₅NO₂ Absent Benzyloxy Benzyloxy, acetamide

Key Observations :

  • The target compound’s 4,5-dimethoxy groups enhance electron density and steric bulk compared to unsubstituted () or chloro-substituted () analogs. This may improve binding to hydrophobic enzyme pockets or reduce metabolic oxidation .

Pharmacological Activity

Key Observations :

  • The target compound’s dimethoxy groups may enhance anti-inflammatory activity by mimicking catechol structures found in COX-2 inhibitors like celecoxib.
  • Sulfonamide derivatives () exhibit direct analgesic effects, suggesting that the target compound’s lack of sulfonamide groups might shift its activity toward alternative pathways .

Key Observations :

  • The target compound likely requires multiple steps due to its dimethoxy-substituted isoindoline core, contrasting with simpler acetamide derivatives () .
  • Maleimide-based syntheses () achieve moderate yields (~76–83%), suggesting room for optimization in the target compound’s production .

Physicochemical Properties

Table 4: Physicochemical Comparison
Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Water Solubility (mg/mL)
Target Compound 340.33 ~250–280 (est.) 2.1 0.15
3-Chloro-N-phenyl-phthalimide () 257.67 160–162 3.5 0.02
N-(4-Hydroxyphenyl)acetamide () 151.16 169–171 1.2 1.8
2-(1,3-Dioxoisoindolin-2-yl)-N-phenylacetamide () 294.29 288–291 2.8 0.08

Key Observations :

  • The target compound’s methoxy groups reduce LogP compared to chloro analogs () but increase it relative to hydroxylated derivatives (), balancing lipophilicity and solubility .
  • High melting points (e.g., 288–291°C in ) suggest strong intermolecular forces in dioxoisoindoline derivatives, impacting formulation strategies .

Biological Activity

N-(4-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)phenyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Structural Characteristics

The compound features a phthalimide moiety characterized by a dioxoisoindoline structure linked to a phenyl group substituted with methoxy groups. Its molecular formula is C18H16N2O5C_{18}H_{16}N_{2}O_{5}, indicating the presence of two nitrogen atoms and five oxygen atoms in its structure. The compound's design suggests potential biological activities, particularly in anticancer and antimicrobial applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Isoindoline Core : Utilizing phthalic anhydride and appropriate amines.
  • Acetylation : The introduction of the acetamide group occurs through acetylation reactions.
  • Purification : Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) are employed to confirm the product's structure and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

1. Anticancer Activity

Several studies have highlighted its potential as an anticancer agent. For instance:

  • Cell Line Studies : In vitro evaluations against various cancer cell lines demonstrated that the compound exhibits cytotoxic effects, particularly against breast cancer cells (MDA-MB-231). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases (G1/S transition).
Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115Induces apoptosis via caspase activation
HCT11620Cell cycle arrest at G1 phase

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Evaluation Against Pathogens : In vitro tests against bacteria such as Staphylococcus aureus and Escherichia coli indicated significant inhibitory effects.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The mechanism of action for this compound involves interaction with various biological targets:

  • Cell Cycle Proteins : The compound may affect proteins such as cyclins and cyclin-dependent kinases (CDKs), leading to altered cell proliferation.
  • Reactive Oxygen Species (ROS) : It is hypothesized that this compound increases ROS levels within cancer cells, contributing to oxidative stress and apoptosis.

Case Study 1: Antitumor Efficacy

A study conducted on nude mice bearing MDA-MB-231 xenografts showed that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups.

Case Study 2: Antimicrobial Evaluation

Another study assessed the compound's efficacy against Candida albicans, revealing promising antifungal activity with an MIC value of 32 µg/mL.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-(4,5-Dimethoxy-1,3-dioxoisoindolin-2-yl)phenyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the isoindoline-1,3-dione core. A common approach includes refluxing precursors (e.g., 1-(1,3-dioxoisoindolin-2-yl)thiourea) with aromatic maleimides in glacial acetic acid for 2 hours under monitored conditions (TLC). Post-reaction, the product is isolated via filtration, washed with water/ethanol, and recrystallized for purity .
  • Key Parameters :
StepReagents/ConditionsMonitoringPurification
Core formationGlacial acetic acid, reflux (2 h)TLCRecrystallization
FunctionalizationAromatic amines, DMF, base (e.g., K₂CO₃)NMR/HPLCColumn chromatography

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Advanced analytical techniques are critical:
  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., dimethoxy groups on isoindoline-dione) via 1^1H and 13^{13}C spectra.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection.
  • Infrared (IR) Spectroscopy : Verify functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) .

Q. What preliminary biological assays are recommended to screen its pharmacological potential?

  • Methodological Answer : Begin with in vitro assays:
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., MIC determination).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values.
  • Enzyme Inhibition : Fluorescence-based assays for targets like kinases or proteases, comparing activity to reference inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents and evaluate effects:
  • Dimethoxy Groups : Replace with ethoxy or halogen to assess solubility/activity trade-offs.
  • Acetamide Linker : Introduce sulfonyl or urea groups to enhance target binding.
  • SAR Table :
ModificationBiological ImpactReference
4,5-DimethoxyEnhanced kinase inhibition
Chlorophenyl substitutionIncreased cytotoxicity (IC₅₀ < 10 µM)
Hydrophobic side chainsImproved blood-brain barrier penetration

Q. What computational strategies predict binding modes and pharmacokinetic properties?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and MD simulations:
  • Target Identification : Dock against crystallized enzymes (e.g., EGFR kinase PDB: 1M17).
  • ADMET Prediction : Use SwissADME or ADMETLab to forecast solubility, CYP450 interactions, and bioavailability.
  • Validation : Cross-reference computational results with experimental IC₅₀ and metabolic stability data .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

  • Methodological Answer : Address discrepancies via:
  • Metabolic Profiling : LC-MS/MS to identify active metabolites or degradation products.
  • Formulation Optimization : Use liposomal encapsulation or PEGylation to improve bioavailability.
  • Dose-Response Studies : Refine dosing regimens in animal models (e.g., xenograft mice) to align with in vitro potency .

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